molecular formula C5H10ClF2N B6278029 1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride CAS No. 2763751-33-1

1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride

Cat. No. B6278029
CAS RN: 2763751-33-1
M. Wt: 157.6
InChI Key:
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Description

1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride (DFMMA-HCl) is a synthetic compound that has been used in a variety of scientific research applications. This compound is a derivative of the cyclopropane ring structure, which has been found to possess a number of advantageous properties for use in research. DFMMA-HCl has been used in a variety of biochemical and physiological studies, as well as laboratory experiments. This article will provide an overview of DFMMA-HCl, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Scientific Research Applications

1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to study the effects of cyclopropane ring structures on various biological systems. Additionally, 1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride has been used in laboratory experiments to study the effects of various compounds on cell cultures. It has also been used in drug development, as it has been found to possess a number of advantageous properties for use in drug development.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride is not fully understood. However, it is believed that the cyclopropane ring structure of the compound interacts with proteins and other molecules in the cell, which can cause a variety of effects. Additionally, the hydrochloride group of the compound can interact with cell membranes, which can also cause a variety of effects.
Biochemical and Physiological Effects
1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to have an effect on the activity of enzymes, as well as the expression of certain genes. Additionally, it has been found to have an effect on the production of certain hormones, and it has been found to possess anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easier to work with in the lab. Additionally, it is relatively inexpensive and can be easily synthesized. However, there are a few limitations to using 1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride in laboratory experiments. It is a relatively new compound, so there is limited information available about its effects and interactions with other compounds. Additionally, it is not soluble in all solvents, so it may not be suitable for use in some experiments.

Future Directions

There are a number of potential future directions for the use of 1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride in scientific research. It could be used in drug development, as it has been found to possess a number of advantageous properties for use in drug development. Additionally, it could be used in biochemical and physiological studies to study the effects of cyclopropane ring structures on various biological systems. Additionally, it could be used in laboratory experiments to study the effects of various compounds on cell cultures. Finally, it could be used to study the effects of various compounds on gene expression and enzyme activity.

Synthesis Methods

1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride can be synthesized via a multi-step process that involves the reaction of a difluoromethyl group with a methylcyclopropane. The first step of the reaction involves the reaction of a difluoromethyl group with a methylcyclopropane, which is then followed by a second step which involves the addition of a hydrochloride group. The final product is a white crystalline powder that is soluble in water and organic solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride involves the reaction of difluoromethylcyclopropane with methylamine followed by hydrochloric acid to form the desired product.", "Starting Materials": [ "Difluoromethylcyclopropane", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Add difluoromethylcyclopropane to a reaction flask", "Add methylamine to the reaction flask and stir for several hours", "Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the product", "Isolate the product by filtration or precipitation", "Dry the product under vacuum to obtain 1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride" ] }

CAS RN

2763751-33-1

Product Name

1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride

Molecular Formula

C5H10ClF2N

Molecular Weight

157.6

Purity

95

Origin of Product

United States

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